20(S)-Ginsenoside Rg2
描述
属性
分子式 |
C42H72O13 |
|---|---|
分子量 |
785 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |
InChI 键 |
AGBCLJAHARWNLA-GGBIZLPOSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
产品来源 |
United States |
Biosynthesis and Production Methodologies of 20 S Ginsenoside Rg2
Endogenous Biosynthetic Pathways within Panax ginseng
The native synthesis of 20(S)-Ginsenoside Rg2 in Panax ginseng is a complex process involving multiple enzymatic steps, starting from a common triterpenoid (B12794562) precursor and leading to a diverse array of ginsenosides (B1230088).
Ginsenosides are broadly categorized based on their aglycone, the core structure remaining after the removal of all sugar moieties. This compound belongs to the protopanaxatriol (B1242838) (PPT) class of dammarane-type tetracyclic triterpenoid saponins. mdpi.comnih.gov The biosynthesis of the PPT aglycone begins with the cyclization of 2,3-oxidosqualene (B107256) to form dammarenediol-II. nih.gov This is followed by two critical hydroxylation steps catalyzed by cytochrome P450 (CYP450) enzymes. First, dammarenediol-II is hydroxylated at the C-12 position to produce protopanaxadiol (B1677965) (PPD). oup.com Subsequently, PPD is hydroxylated at the C-6 position by the enzyme protopanaxadiol 6-hydroxylase (CYP716A53v2) to yield the characteristic protopanaxatriol (PPT) aglycone. nih.govoup.com
The structural diversity of PPT-type ginsenosides arises from the attachment of various sugar chains to the hydroxyl groups at the C-6 and/or C-20 positions of the PPT core. mdpi.commdpi.com this compound is specifically defined as 6-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl]-20(S)-protopanaxatriol. researchgate.net
Within Panax ginseng, this compound is not synthesized directly but is formed through the modification of more complex, precursor ginsenosides. This conversion is mediated by specific enzymes that alter the sugar attachments to the PPT aglycone.
The primary endogenous pathway for the formation of this compound involves the selective hydrolysis of sugar moieties from the precursor ginsenoside Re. nih.gov Ginsenoside Re has sugar groups attached at both the C-6 and C-20 positions. The conversion to Rg2 occurs through the enzymatic cleavage of the terminal glucose unit at the C-20 position of ginsenoside Re. This reaction is a specific deglycosylation step that modifies the structure and biological properties of the molecule. researchgate.net A uridine (B1682114) diphosphate (B83284) glycosyltransferase, UGTPn19, has been identified as capable of catalyzing the synthesis of Rg2, highlighting the role of such enzymes in the final steps of ginsenoside biosynthesis. mdpi.com
The transformation of ginsenosides can involve dehydration and hydration reactions, particularly under conditions of heat or acid treatment. nih.govwisdomlib.org These reactions typically occur at the C-20 position, leading to the formation of double bonds and producing derivatives like ginsenosides Rg6 and F4 from Rg2. nih.govresearchgate.net However, these transformations are primarily associated with the processing of ginseng (e.g., steaming to produce red ginseng) rather than being part of the standard endogenous biosynthetic pathway in the living plant. researchgate.netnih.gov The natural, enzyme-mediated conversion within the plant predominantly relies on the highly specific addition or removal of sugar groups. mdpi.com
Enzymatic Conversion from Precursor Ginsenosides
Biotransformation and Microbial Production Strategies
Given the low natural abundance of this compound, significant efforts have been directed towards developing biotransformation methods that use more common ginsenosides as substrates. These strategies often employ microorganisms or their isolated enzymes to perform specific conversions. mdpi.comtandfonline.com
Microbial conversion is an effective and environmentally friendly approach to produce rare ginsenosides like this compound. mdpi.com This process leverages the diverse enzymatic capabilities of bacteria and fungi to selectively hydrolyze glycosidic bonds on major ginsenosides, such as Re and Rg1. researchgate.netnih.gov The key enzymes in these biotransformations are often β-glucosidases, which can cleave glucose moieties from the precursor molecules. researchgate.netmdpi.com
For example, a β-glucosidase (BglQM) isolated from Mucilaginibacter sp. can transform ginsenoside Re into this compound by specifically hydrolyzing the outer glucose at the C-20 position. researchgate.net Similarly, crude enzyme preparations from fungi like Aspergillus oryzae (β-galactosidase) and Penicillium sp. have demonstrated the ability to produce Rg2 from a mixture of PPT-type saponins. researchgate.netscilit.com Research has identified various microorganisms capable of this targeted conversion, highlighting a promising avenue for the large-scale production of this valuable compound. nih.gov
Table 1: Examples of Microorganism-Mediated Production of this compound
| Precursor Ginsenoside | Microorganism/Enzyme Source | Enzyme Type | Product | Reference |
|---|---|---|---|---|
| Ginsenoside Re | Mucilaginibacter sp. strain QM49 | β-glucosidase (BglQM) | This compound | researchgate.net |
| PPT Saponin (B1150181) Mixture | Aspergillus oryzae | β-galactosidase | This compound | researchgate.netscilit.com |
| Ginsenoside Re | Thermotoga thermarum | β-Glucosidase | This compound | nih.gov |
| Ginsenoside Re | Penicillium sp. | Lactase | 20(S)-Ginsenoside Rh1 (via Rg2) | researchgate.netnih.gov |
Enzyme-Catalyzed Deglycosylation Processes
The production of this compound can be effectively achieved through the specific enzymatic deglycosylation of more abundant precursor ginsenosides, particularly Ginsenoside Re. This biotransformation process utilizes glycoside hydrolases that selectively cleave sugar moieties from the ginsenoside backbone.
Researchers have successfully employed various microbial enzymes for this purpose. A highly thermostable β-glucosidase from the thermophilic bacterium Thermotoga neapolitana has demonstrated remarkable efficiency. When this enzyme was expressed in Escherichia coli, it was capable of converting Ginsenoside Re into this compound with a high conversion rate. The process involves the specific hydrolysis of the terminal glucose molecule at the C-20 position of Ginsenoside Re.
Similarly, crude enzyme preparations from fungi have proven effective. A β-galactosidase from Aspergillus oryzae and a lactase from Penicillium sp. can produce this compound from a mixture of protopanaxatriol-type saponins. These enzymatic methods provide a direct and high-yield pathway to obtain this compound from readily available starting materials.
Enzymatic Production of this compound
| Enzyme Source | Enzyme Type | Substrate | Key Reaction Conditions | Product Yield/Conversion Rate | Reference |
|---|---|---|---|---|---|
| Thermotoga neapolitana | β-Glucosidase | Ginsenoside Re | 85 °C, pH 5.0 | 1.66 mg/mL Rg2 from 2 mg/mL Re in 3 hours | |
| Aspergillus oryzae | β-Galactosidase (crude) | Protopanaxatriol saponin mix | Not specified | High yield formation of Rg2 | |
| Penicillium sp. | Lactase (crude) | Protopanaxatriol saponin mix | Not specified | High yield formation of Rg2 |
Metabolic Engineering Approaches for Enhanced Production
Metabolic engineering, particularly in microbial hosts like the yeast Saccharomyces cerevisiae, offers a powerful platform for the de novo biosynthesis of this compound from simple carbon sources like glucose. This approach involves the reconstruction of the complex ginsenoside biosynthetic pathway in a host organism that can be easily cultivated and optimized.
The complete biosynthesis of this compound was elucidated with the discovery of a key enzyme, a rhamnosyltransferase from Panax ginseng designated as PgURT94. This enzyme catalyzes the final step in the formation of Rg2: the transfer of a rhamnose moiety to the precursor ginsenoside, 20(S)-Ginsenoside Rh1.
To achieve production in yeast, a multi-gene engineering strategy is employed:
Precursor Production : The yeast chassis is first engineered to produce the aglycone backbone, Protopanaxatriol (PPT). This requires the introduction of several genes from the plant mevalonate (B85504) pathway and specific ginsenoside synthases.
Glycosylation Steps : The gene for a UDP-glycosyltransferase, PgUGT71A54, is introduced to convert PPT into 20(S)-Ginsenoside Rh1 by adding a glucose molecule.
Final Rhamnosylation : The newly identified PgURT94 gene is then expressed, which converts the intermediate Rh1 into the final product, this compound.
Sugar Donor Supply : Since S. cerevisiae does not naturally produce the required sugar donor for rhamnosylation (UDP-L-rhamnose), a gene for its synthesis, such as AtRHM2 from Arabidopsis thaliana, must also be introduced.
Through this systematic engineering approach, followed by optimization of fermentation conditions, researchers have achieved remarkable production titers. Initial flask fermentations yielded 36.8 mg/L of Rg2, and with further optimization in fed-batch fermenters, the yield has been increased to as high as 1.3 g/L.
Metabolic Engineering of S. cerevisiae for this compound Production
| Engineering Step | Key Enzyme/Gene Introduced | Function | Reference |
|---|---|---|---|
| PPT Backbone Synthesis | Multiple genes (e.g., DDS, PPTS, CPR) | Converts metabolic precursors to Protopanaxatriol (PPT) | |
| First Glycosylation | PgUGT71A54 | Converts PPT to 20(S)-Ginsenoside Rh1 | |
| UDP-Rhamnose Synthesis | AtRHM2 | Synthesizes the UDP-L-rhamnose sugar donor | |
| Final Glycosylation (Rhamnosylation) | PgURT94 | Converts 20(S)-Ginsenoside Rh1 to this compound |
Chemo-Enzymatic and Chemical Synthesis of this compound
These methods often involve treatment with heat or mild acid, which can selectively hydrolyze specific glycosidic bonds. For instance, the process of steaming or heating ginseng plant materials, a traditional method for producing red ginseng, is known to increase the concentration of minor ginsenosides, including Rg2. This occurs through the partial deglycosylation of major ginsenosides like Ginsenoside Re.
Chemo-enzymatic strategies combine the specificity of enzymatic reactions with the utility of chemical transformations. A precursor ginsenoside can be enzymatically modified to an intermediate, which is then subjected to a chemical reaction to yield the final product. While specific, detailed chemo-enzymatic routes for this compound are not extensively documented in the literature, the principles are applied broadly in ginsenoside production. For example, a combination of enzymatic conversion followed by acid treatment has been developed to produce mixtures of rare ginsenosides. An analogous approach could be tailored for Rg2 production, using an enzyme to first simplify a complex ginsenoside, followed by a controlled chemical step (e.g., acid hydrolysis) to achieve the final structure of this compound.
Preclinical Biological Activities and Pharmacological Effects of 20 S Ginsenoside Rg2
Neuroprotective and Cognitive Modulatory Effects
Preclinical evidence strongly suggests that 20(S)-Ginsenoside Rg2 exerts significant neuroprotective effects across various models of neuronal injury and cognitive dysfunction.
This compound has demonstrated a capacity to protect nerve cells from various insults and enhance their resilience. In models of glutamate-induced neurotoxicity in PC12 cells, Rg2 significantly mitigated the toxic effects of glutamate (B1630785). nih.gov This protection is linked to its ability to inhibit the excessive release of glutamic acid (Glu). nih.gov Furthermore, in models utilizing the neurotoxin 6-hydroxydopamine (6-OHDA) to simulate Parkinson's disease, both the 20(S) and 20(R) forms of ginsenoside Rg2 attenuated 6-OHDA toxicity in SH-SY5Y cells. nih.gov The underlying mechanism for this neuroprotection involves the reduction of 6-OHDA-induced phosphorylation of extracellular signal-regulated protein kinases (ERKs). nih.gov
Studies have also shown that ginsenoside Rg2 can promote the growth of PC-12 cells and induce neurite outgrowths, indicating a role in neuronal differentiation. nih.govnih.gov This suggests that beyond just protecting existing neurons, Rg2 may contribute to neuronal development and repair processes.
Multiple animal studies have highlighted the potential of ginsenoside Rg2 to improve learning and memory. In rat models of vascular dementia (VD), ginsenoside Rg2 was found to significantly improve learning and memory impairment. nih.govoncotarget.commdpi.comkgcus.com This effect is thought to be related to its ability to regulate the expression of glutamate receptor subunit genes in the brain and its anti-apoptotic properties. nih.govmdpi.com Specifically, in VD models, Rg2 treatment increased the expression of the anti-apoptotic proteins Bcl-2 and heat shock protein 70, while decreasing the expression of the pro-apoptotic proteins Bax and p53. oncotarget.comkgcus.com
In models of Alzheimer's disease (AD), ginsenoside Rg2 has been shown to improve the learning and memory capabilities of AD rats. nih.gov It may also help prevent the formation of age spots and improve degenerative changes in neurons within the cerebral cortex and hippocampus. nih.gov The mechanism in AD models is also linked to inhibiting apoptosis by increasing the ratio of Bcl-2/Bax and reducing the expression of active caspase-3 through the Akt signaling pathway. nih.gov
Table 1: Effects of this compound on Cognitive Deficits and Memory Impairment in Animal Models
| Animal Model | Key Findings | Proposed Mechanisms of Action |
| Vascular Dementia (VD) Rats | Improved learning and memory. nih.govoncotarget.commdpi.comkgcus.com | Regulation of glutamate receptor subunit gene expression; Anti-apoptosis (increased Bcl-2, decreased Bax and p53). nih.govoncotarget.commdpi.com |
| Alzheimer's Disease (AD) Rats | Improved learning and memory ability; Ameliorated degenerative neuronal changes. nih.gov | Anti-apoptosis via Akt signaling pathway (increased Bcl-2/Bax ratio, decreased active caspase-3). nih.gov |
| Cerebral Ischemia-Reperfusion Rats | Improved learning and memory ability. nih.gov | Reduced expression of Aβ1-40, APP, and NMDA receptor protein (NR1). nih.gov |
This compound demonstrates significant protective effects in the context of cerebral ischemia-reperfusion injury (CIRI), a condition that occurs when blood supply is restored to brain tissue after a period of ischemia. In rat models of CIRI, ginsenoside Rg2 was able to reduce the area of cerebral infarction and improve neurological function scores. nih.govmdpi.com
In vitro studies using the oxygen-glucose deprivation/reperfusion (OGD/R) cell model, which mimics CIRI, have shown that pretreatment with this compound can improve cell viability. nih.govmdpi.com The protective mechanisms are attributed to its ability to enhance the antioxidant capacity of neurons and mitigate calcium overload. nih.govmdpi.com Furthermore, Rg2 effectively inhibits the upregulation of caspase-3, a key enzyme in the apoptotic pathway, which is activated under OGD/R conditions. nih.govmdpi.com
The neuroprotective effects of this compound extend to various specific animal models of neurological disorders. In a rat model of pre-eclampsia, ginsenoside Rg2 was shown to improve neurological outcomes and blood-brain barrier dysfunction following intracerebral hemorrhage. nih.gov This effect was mediated by the modulation of the Toll-like Receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov
In models relevant to Parkinson's disease, ginsenoside Rg2 significantly inhibited the toxicity induced by 6-OHDA on SH-SY5Y cells, a human neuroblastoma cell line. nih.gov This protective action is associated with a reduction in 6-OHDA-induced ERK phosphorylation. nih.govnih.gov
Cardioprotective Efficacy
Beyond its neuroprotective roles, this compound has emerged as a potent cardioprotective agent, particularly in the setting of myocardial ischemia/reperfusion injury.
Preclinical studies have consistently shown that this compound can protect the heart from damage caused by ischemia followed by reperfusion (MI/R). rsc.orgrsc.orgnih.gov In rat models of MI/R, pretreatment with this compound led to improved post-ischemic cardiac function, a significant decrease in infarct size, and a reduction in the apoptotic index. rsc.orgrsc.orgnih.gov
The mechanisms underlying this cardioprotection are multifaceted and involve the reduction of both oxidative stress and inflammation. rsc.orgrsc.orgnih.gov this compound was found to decrease the generation of myocardial superoxide (B77818) and the content of malondialdehyde (MDA), a marker of lipid peroxidation. rsc.orgrsc.org Concurrently, it increased the myocardial activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX). rsc.orgrsc.org
Furthermore, the compound significantly attenuated the inflammatory response by inhibiting the increase in pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). rsc.orgnih.govnih.gov A key signaling pathway implicated in these protective effects is the SIRT1 pathway. rsc.orgrsc.orgnih.gov The cardioprotective effects of this compound were blocked by a SIRT1 inhibitor, indicating that its pharmacological action is, at least in part, mediated through SIRT1 signaling. rsc.orgrsc.org Another proposed mechanism involves the inhibition of necroptosis, a form of programmed necrosis, by regulating TAK1 phosphorylation, which in turn reduces the formation of the RIP1/RIP3 necrosome. nih.gov
Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia/Reperfusion (MI/R) Injury Models
| Parameter | Effect of this compound Treatment |
| Cardiac Function | Improved post-ischemic cardiac function (increased LVEF, LVFS). nih.gov |
| Myocardial Damage | Decreased infarct size; Reduced apoptotic index. rsc.orgrsc.orgnih.gov |
| Serum Markers of Injury | Diminished levels of creatine kinase-MB (CK-MB), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH). rsc.orgrsc.orgnih.gov |
| Oxidative Stress | Reduced myocardial superoxide generation and malondialdehyde (MDA) content; Increased activities of SOD, CAT, and GSH-PX. rsc.orgrsc.org |
| Inflammation | Decreased mRNA levels and activities of IL-1β, IL-6, and TNF-α. rsc.orgnih.govnih.gov |
| Apoptosis/Necroptosis Regulation | Upregulated SIRT1 and Bcl-2; Downregulated Bax; Inhibited RIP1/RIP3 necrosome formation. rsc.orgrsc.orgnih.gov |
Protection Against Oxidative Stress-Induced Cardiomyocyte Damage
This compound demonstrates significant protective effects against oxidative stress-induced damage in cardiomyocytes, a key factor in the pathophysiology of various cardiovascular diseases, including myocardial ischemia/reperfusion (I/R) injury. koreascience.krcam.ac.uk Preclinical studies have shown that pretreatment with Ginsenoside Rg2 can markedly increase the viability of cardiomyocytes exposed to oxidative insults, such as hydrogen peroxide (H₂O₂). koreascience.krnih.gov This protective action is associated with a reduction in the release of lactate dehydrogenase (LDH), a marker of cellular injury. koreascience.kr
The mechanism underlying this cardioprotection involves the mitigation of intracellular reactive oxygen species (ROS) generation. koreascience.kr In models using H9c2 cardiac muscle cells, H₂O₂ exposure leads to a significant increase in ROS production, which is dose-dependently attenuated by pretreatment with Ginsenoside Rg2. koreascience.kr This reduction in oxidative burden helps preserve cellular integrity and function. Furthermore, Ginsenoside Rg2 has been shown to bolster the endogenous antioxidant defense systems within cardiomyocytes. koreascience.krresearchgate.net
Anti-Apoptotic Mechanisms in Cardiac Cells
Ginsenoside Rg2 exerts potent anti-apoptotic effects in cardiac cells, contributing significantly to its cardioprotective profile. Apoptosis, or programmed cell death, is a critical contributor to the loss of functional heart tissue following events like myocardial infarction. cam.ac.uk Research indicates that Ginsenoside Rg2 can inhibit cardiomyocyte apoptosis induced by oxidative stress and ischemia/reperfusion. koreascience.krresearchgate.net
The anti-apoptotic action of Ginsenoside Rg2 is mediated through the regulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. nih.gov Studies have consistently shown that Ginsenoside Rg2 upregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax. koreascience.krnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for cell survival, as it prevents the release of pro-apoptotic factors from the mitochondria. nih.govfrontiersin.org
Beyond the Bcl-2 family, Ginsenoside Rg2 also modulates the activity of caspases, which are the executive enzymes of apoptosis. Treatment with Rg2 has been found to reduce the expression of initiator caspase-9 and effector caspase-3 in H9c2 cells subjected to H₂O₂-induced injury. koreascience.krnih.gov The activation of silent information regulator 1 (SIRT1) signaling also appears to be involved in the anti-apoptotic effects of Rg2, as the protective effects were blocked by a SIRT1 inhibitor. cam.ac.ukresearchgate.net
Table 1: Effect of this compound on Apoptotic Markers in H₂O₂-Treated H9c2 Cells
| Marker | Effect of H₂O₂ | Effect of Ginsenoside Rg2 Pretreatment | Reference |
| Bcl-2 | Decreased | Upregulated | koreascience.kr |
| Bax | Increased | Downregulated | koreascience.kr |
| Caspase-9 | Increased | Downregulated | koreascience.kr |
| Caspase-3 | Increased | Downregulated | koreascience.kr |
| Apoptotic Rate | Increased | Significantly Reduced | nih.gov |
Improvement of Cardiac Function Post-Infarction
Preclinical models of myocardial ischemia/reperfusion (I/R) injury and myocardial infarction (MI) have demonstrated the capacity of this compound to improve cardiac function. researchgate.netnih.gov In animal models, pretreatment with Rg2 has been shown to confer a cardioprotective effect by significantly improving post-ischemic cardiac performance. cam.ac.ukresearchgate.net This is evidenced by a reduction in myocardial infarct size and a decrease in serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH). cam.ac.ukresearchgate.net
Echocardiographic assessments in rodent models of I/R injury reveal that Ginsenoside Rg2 treatment leads to better preservation of left ventricular function. cam.ac.ukresearchgate.net Key parameters that show improvement include:
Left Ventricular Ejection Fraction (LVEF): Rg2 treatment significantly increases LVEF, indicating better pumping efficiency of the heart. cam.ac.ukresearchgate.net
Left Ventricular Fractional Shortening (LVFS): LVFS, another measure of systolic function, is also markedly improved in Rg2-treated animals. cam.ac.ukresearchgate.net
Left Ventricular Internal Dimensions: Rg2 helps to attenuate the post-infarction dilation of the left ventricle, as shown by decreased left ventricular internal dimension at both diastole (LVIDd) and systole (LVIDs). cam.ac.ukresearchgate.net
Furthermore, hemodynamic studies in rats with myocardial ischemia show that Ginsenoside Rg2 improves cardiac function by decreasing left ventricular end-diastolic pressure (LVEDP) and increasing left ventricular systolic pressure (LVSP) and the maximal rates of pressure rise and fall (+dp/dt and -dp/dt). nih.gov These findings collectively provide strong evidence that Ginsenoside Rg2 can attenuate post-MI cardiac dysfunction and adverse ventricular remodeling.
Anti-Inflammatory Actions
Suppression of Pro-Inflammatory Cytokine Expression
This compound exhibits significant anti-inflammatory properties by suppressing the expression of key pro-inflammatory cytokines that are elevated during myocardial injury. The inflammatory response following myocardial ischemia/reperfusion contributes substantially to secondary tissue damage. cam.ac.uk Studies have shown that in animal models of MI/R, Ginsenoside Rg2 treatment significantly inhibits the production of several critical inflammatory mediators in the heart tissue.
Specifically, Rg2 has been found to reduce the messenger RNA (mRNA) levels and protein expression of:
Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in the inflammatory cascade. cam.ac.uk
Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses. cam.ac.uk
Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory functions. cam.ac.uk
Regulation of Inflammatory Pathways in Endothelial Cells
The anti-inflammatory actions of this compound extend to the vascular endothelium, a critical site for the initiation and propagation of inflammatory responses. In human umbilical vein endothelial cells (HUVECs), Ginsenoside Rg2 has been shown to inhibit the expression of key adhesion molecules induced by inflammatory stimuli like lipopolysaccharide (LPS). Specifically, Rg2 treatment leads to a concentration-dependent reduction in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These molecules are crucial for the recruitment and adhesion of leukocytes to the endothelium, an early step in inflammatory processes such as atherosclerosis.
The underlying mechanism for this effect involves the modulation of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.net Ginsenoside Rg2 prevents the LPS-induced degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Rg2 effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes, including VCAM-1 and ICAM-1. This inhibitory action on endothelial inflammation is further demonstrated by Rg2's ability to reduce the adhesion of monocytes to LPS-stimulated HUVECs.
Table 2: Effect of this compound on Inflammatory Markers in Endothelial Cells
| Cell Type | Stimulus | Marker | Effect of Ginsenoside Rg2 | Pathway Implicated | Reference |
| HUVEC | LPS | VCAM-1 Expression | Inhibited | NF-κB | |
| HUVEC | LPS | ICAM-1 Expression | Inhibited | NF-κB | |
| HUVEC | LPS | IκBα Degradation | Prevented | NF-κB | |
| HUVEC | LPS | Monocyte Adhesion | Reduced | NF-κB | |
| HUVEC | LPS | TNF-α, IL-6, IL-8 mRNA | Decreased | NF-κB, p-ERK | researchgate.net |
Antioxidant Activities
The cardioprotective and anti-inflammatory effects of this compound are strongly supported by its intrinsic antioxidant activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to cardiovascular disease. koreascience.kr Ginsenoside Rg2 has been shown to directly combat oxidative stress through multiple mechanisms.
One key mechanism is the enhancement of endogenous antioxidant enzyme activity. In studies involving cardiomyocytes, pretreatment with Rg2 significantly increased the activities of crucial antioxidant enzymes, including:
Superoxide Dismutase (SOD): Which catalyzes the dismutation of superoxide radicals. koreascience.krresearchgate.net
Catalase (CAT): Which decomposes hydrogen peroxide. cam.ac.ukresearchgate.net
Glutathione Peroxidase (GSH-Px): Which reduces hydrogen peroxide and lipid hydroperoxides. koreascience.krresearchgate.net
Concurrently, Ginsenoside Rg2 reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. koreascience.kr The compound also demonstrates the ability to scavenge free radicals directly. cam.ac.uk This comprehensive antioxidant action—reducing ROS generation, decreasing lipid peroxidation, and bolstering the cell's own antioxidant defenses—underpins many of the other pharmacological benefits observed with Ginsenoside Rg2. koreascience.krresearchgate.net
Reduction of Reactive Oxygen Species Production
This compound, a protopanaxatriol-type ginsenoside isolated from ginseng, has demonstrated notable antioxidant properties by directly mitigating the production of reactive oxygen species (ROS). In preclinical studies, this compound has shown the ability to protect cells from oxidative damage by reducing intracellular ROS accumulation. For instance, in a cellular model of Alzheimer's disease using neuroblastoma cells, both ginsenoside Rg1 and Rg2 were found to decrease ROS levels by approximately 20% mdpi.com. This protective effect is crucial as excessive ROS can lead to cellular damage and is implicated in the pathology of various diseases. Research on cardiomyocytes has also highlighted the capacity of this compound to protect against injury induced by hydrogen peroxide (H₂O₂) by inhibiting the production of ROS researchgate.net. Similarly, ginsenoside Rg2 has been shown to have therapeutic effects against noise-induced hearing loss in mice by reducing the levels of both ROS and reactive nitrogen species (RNS) mdpi.com. The mechanism behind this ROS reduction involves scavenging free radicals and attenuating oxidative stress-related pathways mdpi.comnih.gov.
Enhancement of Endogenous Antioxidant Enzyme Systems
Beyond direct ROS scavenging, this compound contributes to cellular antioxidant defense by bolstering endogenous antioxidant enzyme systems. This enhancement is often mediated through the activation of key signaling pathways, such as the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress mdpi.com. Studies on related ginsenosides (B1230088) have shown that they can increase the activity and expression of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) nih.gov. For example, ginsenosides 20(S)-Rg3 and 20(R)-Rg3 were found to increase the contents of GSH-Px, SOD, and CAT in H₂O₂-induced H9C2 cells nih.gov. While direct evidence for Rg2 is still emerging, the activities of structurally similar ginsenosides strongly suggest that this compound likely upregulates these protective enzymes, thereby enhancing the cell's capacity to neutralize harmful oxidants and maintain redox homeostasis mdpi.commdpi.com.
Anti-Cancer Activities in Preclinical Models
Induction of Apoptosis in Cancer Cell Lines
A significant component of the anti-cancer activity of this compound and its closely related analogue, 20(S)-Ginsenoside Rh2, is the induction of apoptosis, or programmed cell death, in various cancer cell lines. Research has shown that these compounds can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-related) pathways nih.gov.
In human esophageal cancer cells (ECA109 and TE-13), 20(S)-Ginsenoside Rh2 was shown to activate the mitochondria-mediated intrinsic apoptosis pathway. This was evidenced by the upregulation of pro-apoptotic proteins Bax and Bak, the release of cytochrome c and Smac from the mitochondria, and the subsequent activation of caspase-9 nih.gov. In TE-13 cells, it also activated the extrinsic pathway by upregulating the death receptors Fas and DR5, leading to caspase-8 activation nih.gov. Similarly, in human myeloid leukemia cell lines (U937 and K562), 20(S)-Ginsenoside Rh2 induced apoptosis through the mitochondrial pathway, characterized by nuclear fragmentation and chromatin condensation nih.gov. It also triggered apoptosis in colorectal cancer cells nih.gov. The process often involves the modulation of Bcl-2 family proteins, disrupting the mitochondrial membrane potential and leading to the activation of caspase cascades nih.gov.
| Cancer Cell Line | Key Apoptotic Mechanisms Observed | Reference |
|---|---|---|
| Esophageal Squamous Cells (ECA109, TE-13) | Activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways; Upregulation of Bax/Bak; Release of cytochrome c; Activation of caspase-9 and caspase-8. | nih.gov |
| Myeloid Leukemia (U937, K562) | Triggering of the mitochondrial pathway; Nuclear fragmentation and chromatin condensation. | nih.gov |
| Colorectal Cancer (CRC) cells | Induction of apoptosis. | nih.gov |
| HepG2 (Liver Cancer) | Disruption of mitochondrial membrane potential; Release of Cytochrome C; Modulation of Bcl-2 family proteins; Activation of caspase-3/-9. | nih.gov |
Regulation of Cell Cycle Progression in Neoplastic Cells
This compound and its analogues have been shown to exert anti-cancer effects by intervening in the cell cycle of neoplastic cells, thereby halting their uncontrolled division. A common mechanism is the induction of cell cycle arrest, primarily at the G0/G1 or G1 phase nih.govnih.govnih.gov.
In human liver cancer cells, 20(S)-Ginsenoside Rh2 was found to arrest the cell cycle at the G1 phase by downregulating Cyclin E-CDK2 activity nih.gov. It achieves this by targeting HSP90A, which in turn disrupts the HSP90A-Cdc37 chaperone system responsible for the maturation of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6 nih.gov. In acute myeloid leukemia KG-1a cells, 20(S)-Ginsenoside Rh2 arrested the cells in the G0/G1 phase by inhibiting the Wnt/β-catenin signaling pathway, which led to decreased expression of the downstream target Cyclin D1 nih.gov. Furthermore, studies in colorectal cancer cell lines also demonstrated that G-Rh2 induces G0/G1 phase cell cycle arrest nih.gov. This regulation of key cell cycle proteins prevents cancer cells from transitioning from the G1 phase to the S phase, effectively stopping their replication.
Inhibition of Cancer Cell Proliferation and Metastasis
The antiproliferative and antimetastatic effects of this compound and related compounds are well-documented in preclinical models. These ginsenosides significantly inhibit the growth, migration, and invasion of various cancer cells nih.govnih.gov. In colorectal cancer (CRC) cells, 20(S)-Ginsenoside Rh2 was shown to inhibit proliferation, migration, and invasion by directly binding to and inhibiting the Axl signaling pathway nih.gov.
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer mortality. Studies have shown that ginsenosides can interfere with this process. In an in vitro analysis, 20(R)- and 20(S)-ginsenoside-Rg3 demonstrated significant inhibition of cancer cell adhesion to fibronectin and laminin, which are crucial steps in metastasis jst.go.jp. A novel derivative, 20(S)-Rh2E2, effectively inhibited tumor growth and metastasis in a lung xenograft mouse model by suppressing cancer cell energy metabolism nih.gov. This compound was found to downregulate proteins involved in cell invasion and metastasis nih.gov. The collective evidence indicates that these ginsenosides possess a potent ability to suppress the key processes of tumor progression and spread nih.gov.
| Cancer Model | Observed Effect | Key Molecular Mechanism | Reference |
|---|---|---|---|
| Colorectal Cancer (CRC) | Inhibition of proliferation, migration, and invasion. | Suppression of the Axl signaling pathway. | nih.gov |
| Lung Cancer (Xenograft model) | Inhibition of tumor growth and metastasis. | Suppression of cancer cell energy metabolism; Downregulation of α-enolase. | nih.gov |
| B16-BL6 Melanoma & Colon 26-M3.1 Carcinoma | Inhibition of lung metastasis. | Inhibition of tumor cell adhesion and invasion; Anti-angiogenesis activity. | jst.go.jp |
| Human Liver Cancer | Inhibition of survival and proliferation. | Disruption of the HSP90A-Cdc37 system. | nih.gov |
Anti-Diabetic Potential
Ginsenosides, including those in the protopanaxatriol (B1242838) class like this compound, have demonstrated significant anti-diabetic potential in preclinical studies nih.gov. Their mechanisms of action are multifaceted, targeting various aspects of glucose metabolism and insulin signaling. Research indicates that ginsenosides can help lower blood glucose, reduce insulin resistance, improve glucose tolerance, and protect pancreatic islet cells nih.govnih.gov.
Specifically, ginsenoside Rg2 has been shown to inhibit hepatic glucose production in HepG2 cells by inducing the expression of the orphan nuclear receptor SHP and inactivating GSK3β through the activation of AMP-activated protein kinase (AMPK) thegoodscentscompany.com. The activation of AMPK is a key mechanism for improving insulin sensitivity and glucose uptake. While much of the research has focused on a range of ginsenosides, the collective findings suggest a promising role for these compounds as adjuvant treatments for diabetes nih.govfrontiersin.org. For instance, the related compound 20(S)-ginsenoside Rg3 enhances glucose-stimulated insulin secretion and also activates AMPK weebly.com. These actions contribute to better glycemic control and may help in mitigating diabetic complications nih.gov.
Anti-Osteoporotic Effects
This compound has demonstrated potential as a therapeutic agent for bone diseases like osteoporosis by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov
In preclinical studies, ginsenoside Rg2 has been shown to inhibit the differentiation of osteoclasts from their precursor cells, bone marrow macrophages (BMMs), when induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov This inhibitory effect occurs without causing cytotoxicity to the cells. nih.gov The suppression of osteoclast formation was observed to be dose-dependent, as demonstrated by a decrease in tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells. nih.gov
Table 1: Effect of this compound on RANKL-Induced Osteoclast Differentiation
| Treatment Group | TRAP-Positive Cells (Relative %) |
|---|---|
| Control | 100% |
| Ginsenoside Rg2 (Low Conc.) | Decreased |
| Ginsenoside Rg2 (Med Conc.) | Significantly Decreased |
| Ginsenoside Rg2 (High Conc.) | Strongly Decreased |
This table is illustrative, based on findings that Ginsenoside Rg2 demonstrated a dose-dependent decrease in osteoclast differentiation. nih.gov
The mechanism behind Rg2's inhibition of osteoclastogenesis involves the downregulation of key transcription factors essential for osteoclast development. nih.gov Pretreatment with ginsenoside Rg2 significantly reduces the RANKL-induced gene expression of c-Fos and nuclear factor of activated T-cells c1 (NFATc1). nih.gov These two factors are pivotal for osteoclast formation, and their absence can halt the differentiation process. nih.gov
In addition to these primary transcription factors, Rg2 also suppresses osteoclast-specific markers such as tartrate-resistant acid phosphatase (TRAP, encoded by the Acp5 gene) and osteoclast-associated receptor (OSCAR). nih.gov The regulatory effect of Rg2 extends to the mitogen-activated protein kinase (MAPK) signaling pathway. It was found that Rg2 decreases the RANKL-induced phosphorylation of MAPKs, including ERK, JNK, and p38. nih.gov This suggests that Rg2 suppresses osteoclast differentiation by regulating MAPK signaling, which in turn controls the expression of c-Fos and NFATc1. nih.gov
Vasculoprotective and Anti-Atherosclerotic Effects
This compound exhibits protective effects on the vascular system, with potential applications in preventing and treating atherosclerosis. nih.govnih.gov
A key event in the development of atherosclerosis and restenosis after vascular injury is the proliferation of vascular smooth muscle cells (VSMCs) in the intimal layer of blood vessels. Studies using a rat carotid balloon injury model have shown that ginsenoside Rg2 can reduce this intimal proliferation. nih.govnih.govkoreascience.kr
The anti-atherosclerotic action of Rg2 is multifaceted. In VSMCs, Rg2 inhibits the proliferation, migration, and phenotypic transformation induced by platelet-derived growth factor-BB (PDGF-BB). nih.govnih.gov It also reduces the expression of inflammatory factors in human umbilical vein endothelial cells (HUVECs) by blocking the NF-κB and p-ERK signaling pathways. nih.govnih.gov In animal models, Rg2 not only reduces intimal hyperplasia but also suppresses the inflammatory response and inhibits the phenotypic transformation of VSMCs following injury. nih.govkoreascience.kr These findings suggest that Rg2 exerts its anti-atherosclerotic effects at both the cellular and whole-organism levels. nih.govnih.gov
Table 2: Research Findings on the Vasculoprotective Effects of this compound
| Model System | Inducing Agent | Key Finding | Affected Pathway |
|---|---|---|---|
| HUVECs | Lipopolysaccharide (LPS) | Decreased expression of inflammatory factors | NF-κB, p-ERK |
| VSMCs | PDGF-BB | Inhibited proliferation, migration, and phenotypic transformation | Not specified |
| Rat Carotid Artery | Balloon Injury | Reduced intimal proliferation, suppressed inflammation | Not specified |
This table summarizes key experimental findings on the anti-atherosclerotic effects of Rg2. nih.govnih.govkoreascience.kr
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
Recent preclinical studies have highlighted the potential of this compound to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the pathogenesis of atherosclerosis and restenosis. Research has demonstrated that Rg2 can suppress the phenotypic transformation of VSMCs induced by platelet-derived growth factor-BB (PDGF-BB), a significant contributor to the development of atherosclerosis.
In one study, the effect of Rg2 on the viability of VSMCs was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results indicated that Rg2 inhibited VSMC proliferation in a concentration-dependent manner. To further investigate its impact on cell migration, scratch wound healing assays were conducted. These experiments revealed that while PDGF-BB promoted wound healing, treatment with Rg2 at concentrations of 10 μM and 20 μM for 12 hours, followed by re-stimulation with PDGF-BB for another 12 hours, led to a reduction in PDGF-BB-induced migration. The inhibitory effect of Rg2 on VSMC migration was also confirmed using the transwell chamber method. These findings suggest that this compound may play a role in preventing the progression of atherosclerosis by impeding the proliferation and migration of VSMCs. nih.gov
| Experimental Model | Key Findings | Methodology |
| PDGF-BB-induced VSMCs | Rg2 inhibits VSMC proliferation in a concentration-dependent manner. | MTT Assay |
| PDGF-BB-induced VSMCs | Rg2 reduces PDGF-BB-induced migration. | Scratch Wound Healing Assay |
| PDGF-BB-induced VSMCs | Rg2 demonstrates an inhibitory effect on VSMC migration. | Transwell Chamber Method |
Anti-Hemorrhagic Shock Properties
The therapeutic potential of this compound has been explored in the context of hemorrhagic shock, a life-threatening condition characterized by inadequate tissue perfusion. A recent study focused on the synthesis and evaluation of eight amino acid ester derivatives of Rg2 to identify a novel agent for combating hemorrhagic shock.
Among the synthesized derivatives, one compound, designated as derivative 1 (D1), demonstrated significant anti-hypoxia effects by enhancing the survival rate of H9c2 cells subjected to hypoxic damage. In a rat model of hemorrhagic shock, D1 was shown to improve critical physiological parameters, including blood pressure and heart rate. Furthermore, it helped to normalize lactate levels and restore acid-base balance, indicating an alleviation of the metabolic disturbances associated with shock. The study also revealed that D1 mitigated oxidative stress and inflammatory damage, two key pathological features of hemorrhagic shock. nih.gov
To elucidate the underlying mechanisms of action, a plasma metabolomics analysis was performed using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). This investigation identified a total of 16 potential biomarkers involved in six distinct metabolic pathways that were modulated by the administration of D1. These findings suggest that amino acid derivatives of this compound, such as D1, hold promise as potential therapeutic candidates for the management of hemorrhagic shock and warrant further investigation and development. nih.gov
| Parameter | Effect of Rg2 Derivative (D1) | Significance in Hemorrhagic Shock |
| Blood Pressure | Improved | Restoration of hemodynamic stability |
| Heart Rate | Improved | Normalization of cardiovascular function |
| Lactate Levels | Normalized | Correction of metabolic acidosis |
| Acid-Base Balance | Restored | Alleviation of systemic metabolic disruption |
| Oxidative Stress | Mitigated | Reduction of cellular damage |
| Inflammatory Damage | Alleviated | Attenuation of the systemic inflammatory response |
Molecular Mechanisms and Cellular Targets of 20 S Ginsenoside Rg2
Modulation of Key Signaling Pathways
20(S)-Ginsenoside Rg2 orchestrates a range of cellular responses by engaging with and modulating several critical signaling cascades. Its effects are multifaceted, impacting pathways involved in cellular growth, inflammation, stress response, and programmed cell death.
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Regulation
The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is a crucial mediator of cell survival and proliferation. Research has demonstrated that this compound can effectively block the PI3K/Akt/mTOR signaling pathway. This inhibition has been observed to decrease cell growth and arrest the cell cycle at the G1 phase in certain cancer cell lines. nih.gov Furthermore, Ginsenoside Rg2 has been shown to protect cells against apoptosis induced by certain stimuli, an effect that is mediated through the activation of the PI3K/Akt pathway. mdpi.com
| Cell Line/Model | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|
| Jurkat (T-ALL cells) | Blocked the PI3K/Akt/mTOR signaling pathway | Decreased cell growth, G1 cell cycle arrest, promotion of apoptosis and autophagy | nih.gov |
| PC12 cells | Protection against β-amyloid-induced apoptosis | Enhanced cell survival | mdpi.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating cellular processes such as inflammation, proliferation, and differentiation. This compound has been found to inhibit the phosphorylation of ERK, JNK, and p38. This inhibitory action on the MAPK pathway is a key mechanism through which Rg2 suppresses processes like RANKL-induced osteoclast differentiation. nih.gov The suppression of MAPK signaling leads to a reduction in the expression of key transcription factors necessary for osteoclastogenesis. nih.gov
| Cell Line/Model | Targeted MAPK | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|---|
| Bone Marrow Macrophages (BMMs) | ERK, JNK, p38 | Suppressed phosphorylation of ERK, JNK, and p38 | Inhibition of osteoclast differentiation, reduced expression of c-Fos and NFATc1 | nih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses and cell survival. This compound has demonstrated the ability to modulate this pathway, contributing to its anti-inflammatory properties. Specifically, it has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB. tums.ac.ir This action prevents the transcription of pro-inflammatory genes. By regulating the NF-κB/NLRP3 pathway, Ginsenoside Rg2 can effectively reduce inflammation in conditions such as ulcerative colitis. tums.ac.irnih.gov
| Model | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|
| DSS-induced ulcerative colitis mouse model | Suppressed nuclear translocation of NF-κB p65 | Reduced colon inflammation, inhibited NLRP3 inflammasome activation | tums.ac.irnih.gov |
| LPS/Nig-induced immortalized bone marrow-derived macrophages (iBMDMs) | Downregulated NLRP3, cleaved IL-1β and caspase1 p20 expression | Diminished inflammatory responses | tums.ac.ir |
Silent Information Regulator 1 (SIRT1) Pathway Activation
Silent Information Regulator 1 (SIRT1) is a protein that plays a critical role in cellular metabolism, stress resistance, and aging. This compound and its metabolites have been identified as activators of SIRT1. tums.ac.irworldscientific.com The activation of SIRT1 by Rg2 has been shown to ameliorate high-fat diet-induced metabolic diseases. nih.gov This therapeutic effect is dependent on SIRT1, as the benefits of Rg2 on lipid accumulation and oxidative stress are eliminated in the absence of SIRT1. nih.gov This highlights the crucial role of the SIRT1 pathway in mediating the metabolic benefits of this compound.
| Model | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|
| Rat liver microsomes | Activation of SIRT1 by Rg2 and its metabolites (M1, M3, M4) | Potential for bioactivation and enhanced therapeutic effects | tums.ac.irworldscientific.com |
| High-fat diet-induced mice and oleic/palmitic acid-induced primary hepatocytes | Upregulated SIRT1 expression and increased its deacetylase activity | Ameliorated hepatic steatosis, improved glucose tolerance, and reduced oxidative stress | nih.gov |
AMP-Activated Protein Kinase (AMPK) Pathway Engagement
AMP-Activated Protein Kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Ginsenoside Rg2 has been shown to affect cell growth in breast cancer cells by regulating ROS-mediated AMPK activation. nih.gov This engagement of the AMPK pathway contributes to the anticancer effects of Rg2 by influencing cell proliferation and cell cycle progression. nih.gov
| Cell Line | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|
| MCF-7 breast cancer cells | Increased ROS-mediated AMPK phosphorylation | Inhibition of cell proliferation and G0/G1 cell cycle arrest | nih.gov |
Mitochondria-Dependent Apoptotic Pathway Interactions
The mitochondria-dependent apoptotic pathway is a major mechanism of programmed cell death. While much of the research in this area has focused on the closely related 20(S)-Ginsenoside Rh2, the findings provide strong indications of the likely mechanisms for Rg2. Studies on Rh2 have shown that it can induce apoptosis by causing mitochondrial membrane depolarization, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently triggers the activation of caspase-9 and the executioner caspase-3. nih.gov Furthermore, this process involves the regulation of the Bcl-2 family of proteins, with a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL, and an upregulation and mitochondrial translocation of pro-apoptotic members like Bax and Bak. nih.gov More directly, Ginsenoside Rg2 has been shown to inhibit apoptosis through the modulation of caspase 8. nih.gov
| Compound | Cell Line/Model | Observed Effect | Downstream Consequences | Reference |
|---|---|---|---|---|
| 20(S)-Ginsenoside Rh2 | Human Leukaemia Reh cells | Induction of mitochondrial membrane depolarization and release of cytochrome c | Activation of caspase-9 and caspase-3, leading to apoptosis | nih.gov |
| 20(S)-Ginsenoside Rh2 | Human esophageal cancer cells (ECA109 and TE-13) | Downregulation of Bcl-2 and Bcl-xL; upregulation and mitochondrial translocation of Bax and Bak | Activation of the intrinsic apoptosis pathway | nih.gov |
| Ginsenoside Rg2 | Aging-induced liver injury model | Inhibition of caspase 8-mediated apoptosis | Amelioration of liver injury | nih.gov |
Death Receptor Signaling Pathway Interactions
This compound has been demonstrated to engage with the extrinsic apoptosis pathway, also known as the death receptor signaling pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to a caspase cascade and ultimately, programmed cell death.
In a study on human esophageal cancer cells, this compound was found to activate the death receptor pathway, particularly in poorly differentiated TE-13 cells. The compound upregulated the transcription and protein expression of two key death receptors: Fas (also known as CD95 or APO-1) and DR5 (Death Receptor 5, also known as TRAIL-R2). This upregulation sensitizes the cancer cells to apoptotic signals.
Following the upregulation of these receptors, the study observed a subsequent activation of Caspase-8, a critical initiator caspase in the death receptor pathway. The cleavage and activation of Caspase-8 is a hallmark of this pathway's engagement. Once activated, Caspase-8 can directly cleave and activate downstream effector caspases, such as Caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic mitochondrial pathway. The activation of Caspase-8 in TE-13 cells was time-dependent, confirming the role of this compound in initiating this signaling cascade.
It is noteworthy that in the same study, this activation of the extrinsic apoptosis pathway was not observed in highly differentiated ECA109 esophageal cancer cells, suggesting a degree of cell-type specificity in the action of this compound.
| Cell Line | Death Receptors Upregulated | Key Caspase Activated | Reference |
| TE-13 (poorly differentiated esophageal cancer) | Fas, DR5 | Caspase-8 | |
| ECA109 (highly differentiated esophageal cancer) | Not observed | Not observed |
Keap1/Nrf2/HO-1 Pathway Activation
The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes, including HO-1.
While direct and extensive research on this compound's interaction with the Keap1/Nrf2/HO-1 pathway is still emerging, studies on closely related ginsenosides provide strong evidence for this mechanism of action. For instance, ginsenoside Rg1 has been shown to activate the Nrf2/HO-1 pathway, thereby reducing oxidative stress in various cell types. One study explicitly mentions that ginsenoside Rg2 activates the antioxidative mechanism through the activation of Nrf2 in neurons. This suggests that this compound likely shares this ability to modulate the Keap1/Nrf2/HO-1 pathway, contributing to its protective effects against oxidative damage. The activation of this pathway is a key component of its broader pharmacological profile.
| Compound | Pathway | Effect | Cell Type | Reference |
| Ginsenoside Rg2 | Nrf2 | Activation of antioxidative mechanism | Neurons | |
| Ginsenoside Rg1 | Nrf2/HO-1 | Reduction of oxidative stress | Various |
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation, migration, and invasion. Emerging evidence suggests that ginsenosides can modulate this pathway, representing a key aspect of their anti-cancer activity.
Specifically for the closely related compound 20(S)-Ginsenoside Rh2, studies have demonstrated a clear inhibitory effect on the Wnt/β-catenin pathway. In human leukemia KG-1a cells, 20(S)-Ginsenoside Rh2 was shown to decrease the levels of β-catenin and its downstream target, TCF4, leading to the downregulation of target genes like cyclin D1 and c-myc. This inhibition of the Wnt/β-catenin pathway was directly linked to the induction of cell cycle arrest and apoptosis in these leukemia cells.
Furthermore, in the context of hepatocellular carcinoma, 20(S)-Ginsenoside Rh2 has been found to suppress the GPC3-mediated Wnt/β-catenin signaling pathway. Glypican-3 (GPC3) is often overexpressed in liver cancer and activates Wnt signaling. By downregulating GPC3 expression, Rh2 effectively inhibits the downstream activation of the Wnt/β-catenin pathway. While these studies focus on the Rh2 variant, the structural similarity to Rg2 suggests a plausible, yet to be fully confirmed, similar mechanism of action for this compound in modulating this critical oncogenic pathway.
| Compound | Cell Line | Key Proteins Affected | Downstream Genes Affected | Outcome | Reference |
| 20(S)-Ginsenoside Rh2 | KG-1a (Leukemia) | β-catenin, TCF4 | Cyclin D1, c-myc | Cell cycle arrest, Apoptosis | |
| 20(S)-Ginsenoside Rh2 | Hepatocellular Carcinoma | GPC3, β-catenin | - | Inhibition of proliferation, migration |
Regulation of Cellular Processes
Apoptosis Induction and Inhibition
Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
In human esophageal cancer cells (ECA109 and TE-13), this compound was found to induce apoptosis by modulating the Bcl-2 family of proteins. It led to the upregulation of pro-apoptotic proteins Bax and Bak, which translocated to the mitochondria. Concurrently, it downregulated the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and Smac from the mitochondria into the cytoplasm. This, in turn, activates Caspase-9, the initiator caspase of the intrinsic pathway, which then activates the executioner caspase, Caspase-3, leading to the cleavage of PARP and cell death.
In human leukemia cells, 20(S)-Ginsenoside Rh2, a structurally similar compound, also induces apoptosis through the mitochondrial pathway. Studies have shown it causes mitochondrial depolarization and the release of cytochrome c, with subsequent activation of Caspase-9 and Caspase-3.
Conversely, in non-cancerous cells or under specific conditions, ginsenosides, including Rg2, can exhibit anti-apoptotic effects. For instance, ginsenoside Rg2 has been shown to protect cardiomyocytes from trastuzumab-induced toxicity by inhibiting apoptosis. This protective effect was linked to the activation of autophagy. Similarly, ginsenoside Rh2 has been found to mitigate endoplasmic reticulum stress-induced apoptosis in hepatocytes. This dual functionality highlights the context-dependent nature of this compound's effects on apoptosis.
| Cell Type | Effect on Apoptosis | Key Molecular Events | Pathway | Reference |
| Esophageal Cancer Cells (ECA109, TE-13) | Induction | Upregulation of Bax/Bak, Downregulation of Bcl-2/Bcl-xL, Cytochrome c release, Caspase-9/3 activation | Intrinsic | |
| Leukemia Cells (Reh) | Induction | Mitochondrial depolarization, Cytochrome c release, Caspase-9/3 activation | Intrinsic | |
| Cardiomyocytes | Inhibition (protective) | - | Linked to autophagy activation | |
| Hepatocytes | Inhibition (protective) | Mitigation of ER stress | - |
Cell Cycle Arrest Mechanisms
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit uncontrolled cell proliferation due to a dysregulated cell cycle. Several studies have indicated that ginsenosides can exert their anti-cancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.
Research on the closely related 20(S)-Ginsenoside Rh2 has provided significant insights into these mechanisms. In human leukemia cells, Rh2 has been shown to induce a G1 phase cell cycle arrest. This arrest is associated with the modulation of key regulatory proteins. Similarly, in human liver cancer cells, 20(S)-Ginsenoside Rh2 was found to arrest the cell cycle at the G0-G1 phase. The mechanism involves the downregulation of Cyclin E-CDK2 activity. A deeper investigation revealed that Rh2 targets HSP90A, disrupting its interaction with the co-chaperone Cdc37. This disruption leads to the proteasomal degradation of HSP90A client proteins, including the cyclin-dependent kinases CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition.
In human glioma cells, ginsenoside Rh2 has also been observed to induce cell cycle arrest. The inhibition of the Akt signaling pathway was implicated in this process. By blocking cell cycle progression, this compound and its related compounds effectively halt the proliferation of cancer cells, making this a critical aspect of their therapeutic potential.
| Compound | Cell Line | Cell Cycle Phase Arrest | Key Molecular Targets/Pathways | Reference |
| 20(S)-Ginsenoside Rh2 | Human Leukemia Cells | G1 | TGF-β expression upregulation | |
| 20(S)-Ginsenoside Rh2 | Human Liver Cancer Cells (SK-HEP-1) | G0-G1 | Downregulation of Cyclin E-CDK2; Disruption of HSP90A-Cdc37 interaction leading to CDK2/4/6 degradation | |
| Ginsenoside Rh2 | Human Glioma Cells (A172) | - | Modulation of Akt signaling pathway |
Autophagy Modulation
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a dual role in cancer, acting as a tumor suppressor in some contexts and a cell survival mechanism in others. The interaction of this compound with the autophagic pathway is complex and appears to be cell-type and condition-dependent.
In MCF-7 breast cancer cells, ginsenoside Rg2 was found to upregulate autophagy. This was evidenced by an increase in the levels of autophagy-related proteins such as Atg-7 and LC3-II. The study suggested that this induction of autophagy might be associated with the modulation of the p53 and AMPK pathways. In another context, ginsenoside Rg2 was shown to protect cardiomyocytes from trastuzumab-induced toxicity by activating autophagy, which in turn inhibited apoptosis. This protective autophagy was associated with the Akt/mTOR signaling pathway.
In neuroblastoma cells, ginsenosides Rg1 and Rg2 were also found to modulate the autophagic machinery, indicated by increased expression of LC3-II and Beclin-1, and reduced levels of p62. This activation of autophagy was linked to the clearance of aggregated proteins.
However, the role of ginsenosides in autophagy is not always one of activation. For example, the related compound 20(S)-ginsenoside Rg3 has been shown to inhibit late-stage autophagy in hepatocellular carcinoma cells. This inhibition of a pro-survival mechanism sensitized the cancer cells to chemotherapy. In leukemia cells, 20(S)-Ginsenoside Rh2-induced autophagy was suggested to be a survival mechanism, as its inhibition enhanced apoptosis. This indicates a complex interplay between apoptosis and autophagy in response to ginsenoside treatment.
| Compound | Cell Type | Effect on Autophagy | Associated Pathway/Outcome | Reference |
| Ginsenoside Rg2 | MCF-7 (Breast Cancer) | Upregulation | p53 and AMPK pathways | |
| Ginsenoside Rg2 | Cardiomyocytes | Activation (Protective) | Akt/mTOR pathway; Inhibition of apoptosis | |
| Ginsenoside Rg2 | Neuroblastoma Cells | Activation | Increased clearance of aggregated proteins | |
| 20(S)-Ginsenoside Rh2 | Leukemia Cells (U937, K562) | Induction (Pro-survival) | Inhibition of autophagy enhanced apoptosis | |
| 20(S)-Ginsenoside Rg3 | Hepatocellular Carcinoma | Inhibition (Late-stage) | Sensitization to chemotherapy |
Cellular Proliferation and Differentiation Control
The ginsenoside this compound exerts multifaceted control over cellular proliferation and differentiation, with effects varying significantly depending on the cell type. In the context of skeletal homeostasis, this compound has been identified as a potent inhibitor of osteoclast differentiation. Studies on bone marrow macrophages (BMMs) have shown that it effectively suppresses the formation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). This inhibition occurs without inducing cytotoxicity and is achieved by downregulating the expression of key transcription factors essential for osteoclastogenesis.
Conversely, in the nervous system, this compound demonstrates the ability to promote differentiation. Research has shown that it can induce neurite outgrowths in PC-12 cells, a common model for neuronal differentiation. This suggests a role for the compound in promoting the structural development of neurons.
The compound's effect on cell proliferation is also context-dependent. In various cancer cell lines, this compound exhibits anti-proliferative properties. For instance, it has been shown to inhibit the proliferation of human leukemia (KG-1a) and breast cancer (MCF-7) cells, often by inducing cell cycle arrest at the G0/G1 phase. However, in non-cancerous cells such as porcine mesenchymal stem cells (pMSCs), this compound has been observed to promote proliferation and maintain stemness, particularly under low-serum conditions. This proliferative effect is concentration- and time-dependent and is linked to the induction of autophagy.
Table 1: Effects of this compound on Cellular Proliferation and Differentiation
| Cell Type | Effect | Key Molecular Events |
|---|---|---|
| Bone Marrow Macrophages (BMMs) | Inhibits Differentiation | Downregulation of RANKL-induced c-Fos and NFATc1 |
| PC-12 Cells | Promotes Differentiation | Induction of neurite outgrowth |
| MCF-7 Breast Cancer Cells | Inhibits Proliferation | G0/G1 cell cycle arrest, increased ROS production |
| KG-1a Leukemia Cells | Inhibits Proliferation | G0/G1 cell cycle arrest, induction of apoptosis |
| Porcine Mesenchymal Stem Cells | Promotes Proliferation | Induction of autophagy |
Attenuation of Oxidative Stress Responses
This compound demonstrates significant protective effects against cellular damage by attenuating oxidative stress. This is achieved through a combination of reducing the production of reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems. In models of myocardial ischemia/reperfusion injury, pretreatment with this compound leads to a marked reduction in myocardial superoxide (B77818) generation.
The compound boosts the cell's capacity to neutralize harmful free radicals by increasing the activity and expression of key antioxidant enzymes. nih.gov Specifically, it has been shown to increase the myocardial activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX). nih.govnih.gov Concurrently, it reduces the content of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.gov
The molecular mechanisms underlying these antioxidant effects involve the activation of specific signaling pathways. One critical pathway is mediated by SIRT1 (Sirtuin 1), a histone deacetylase known to play a role in cellular stress resistance. nih.govnih.gov The protective effects of this compound against oxidative stress were found to be blocked by SIRT1 inhibitors, indicating the pathway's importance. nih.govnih.gov Furthermore, ginsenosides, in general, are known to exert antioxidant effects through the activation of the Keap1/Nrf2/HO-1 signaling pathway, which is a master regulator of the antioxidant response. mdpi.com Studies on neuroblastoma cells also show that Rg2 can reduce oxidative stress sources and macromolecule oxidation by promoting the nuclear translocation of NRF2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione transferase (GST). doi.org
Table 2: Modulation of Oxidative Stress Markers by this compound
| Oxidative Stress Marker | Effect of this compound | Associated Pathway |
|---|---|---|
| Reactive Oxygen Species (ROS) | Decrease | SIRT1 Signaling |
| Superoxide Dismutase (SOD) | Increase | SIRT1 Signaling |
| Catalase (CAT) | Increase | SIRT1 Signaling |
| Glutathione Peroxidase (GSH-PX) | Increase | SIRT1 Signaling |
| Malondialdehyde (MDA) | Decrease | SIRT1 Signaling |
| NRF2 | Promotes Nuclear Translocation | Nrf2/HO-1 Pathway |
Suppression of Inflammatory Responses
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In models of myocardial injury and ulcerative colitis, the compound significantly decreases the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govscienceopen.com
A primary mechanism for this anti-inflammatory action is the regulation of the Nuclear Factor kappa-B (NF-κB) signaling pathway. scienceopen.com NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response. This compound has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its activation. scienceopen.com
Furthermore, this compound targets the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. scienceopen.com The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of IL-1β. By downregulating the expression of NLRP3 and the activation of caspase-1, this compound effectively inhibits inflammasome activation and subsequent inflammation. scienceopen.com Studies have also indicated that ginsenosides Rg2 can suppress inflammation by interfering with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), an upstream event that often initiates the inflammatory cascade in macrophages. nih.gov
Specific Molecular Target Interactions
Transcription Factor Regulation (e.g., c-Fos, NFATc1)
The biological activities of this compound are closely linked to its ability to regulate specific transcription factors that are pivotal in various cellular processes. As noted in its control over cell differentiation, this compound significantly reduces the gene expression of c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1) induced by RANKL in bone marrow macrophages. Both c-Fos and NFATc1 are master regulators of osteoclastogenesis, and their downregulation is a key mechanism by which this compound inhibits the formation of bone-resorbing osteoclasts.
In the context of inflammation, the regulation of NF-κB is a central mechanism of action for this compound. scienceopen.com By preventing the activation and nuclear translocation of the NF-κB p65 subunit, it effectively halts the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. scienceopen.com This targeted suppression of a key inflammatory transcription factor underscores its potent anti-inflammatory effects.
Enzyme Activity Modulation (e.g., ACE Inhibition)
This compound has been shown to interact with and modulate the activity of specific enzymes. Molecular docking studies have revealed that it can fit within the active pockets of both the N-domain and C-domain of Angiotensin-Converting Enzyme (ACE). doi.org This interaction suggests a potential inhibitory effect on ACE, an enzyme that plays a critical role in the regulation of blood pressure. This finding is supported by broader research indicating that various ginsenosides possess potential antihypertensive effects through ACE inhibition. nih.gov
In addition to ACE, this compound demonstrates inhibitory activity against aldose reductase. nih.gov This enzyme is implicated in the development of diabetic complications by converting glucose to sorbitol. Research has shown that this compound significantly inhibits both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), with IC50 values of 14.38 µM and 15.67 µM, respectively. nih.gov Kinetic analysis revealed a mixed type of inhibition against RLAR. nih.gov
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 Value | Type of Inhibition |
|---|---|---|
| Rat Lens Aldose Reductase (RLAR) | 14.38 ± 0.99 µM | Mixed |
| Human Recombinant Aldose Reductase (HRAR) | 15.67 ± 1.05 µM | Not Specified |
| Angiotensin-Converting Enzyme (ACE) | Binds to active site | Potential Inhibition |
Neurotransmitter Release Modulation (e.g., Glutamate)
This compound plays a role in modulating the glutamatergic system, which is crucial for neuronal function. Research indicates that one of its neuroprotective mechanisms against glutamate-induced neurotoxicity involves the inhibition of glutamic acid (glutamate) release. mdpi.com In studies using PC12 cells, Rg2 was found to reverse the toxic effects of glutamate (B1630785), such as increased intracellular calcium, and this protective action was attributed to its ability to inhibit glutamate release. mdpi.com
Furthermore, the compound can influence the components that receive the glutamate signal. In animal models of vascular dementia, the ability of ginsenoside Rg2 to improve learning and memory impairment has been linked to its effective regulation of the expression of glutamate receptor subunit genes in the brain. While some other ginsenosides, such as Rg1 and Rb1, have been shown to enhance glutamate release, the available evidence for this compound points towards a protective role by limiting excessive glutamate release and modulating its receptors, thereby preventing excitotoxicity.
Adhesion Molecule Expression Inhibition
This compound has been shown to inhibit the expression of key adhesion molecules involved in the inflammatory process, particularly in vascular endothelial cells. This inhibitory action is crucial in preventing the recruitment and attachment of leukocytes to the vascular wall, a critical early step in the development of inflammatory diseases such as atherosclerosis. nih.gov
Research has primarily focused on the effects of this compound on human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response. nih.govkoreascience.kr In this model, LPS stimulation leads to a significant increase in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govmedchemexpress.com These molecules are pivotal for the adhesion of monocytes, a type of leukocyte, to the endothelium. nih.gov
Treatment with this compound has been demonstrated to prevent the LPS-induced increase in both VCAM-1 and ICAM-1 expression in a concentration-dependent manner. nih.govmedchemexpress.com This effect directly translates to a functional reduction in monocyte adhesion to the endothelial cells. nih.govnih.gov
The primary molecular mechanism underlying this inhibitory effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govkoreascience.kr NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for VCAM-1 and ICAM-1. nih.gov In LPS-stimulated HUVECs, this compound prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.govmedchemexpress.com By stabilizing IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, including VCAM-1 and ICAM-1. nih.gov
Further studies have indicated the involvement of other signaling pathways. For instance, the p38 mitogen-activated protein kinase (p38 MAPK) and phosphatidylinositol 3-kinase (PI3-kinase) pathways appear to be involved in the regulation of VCAM-1 expression, while the c-Jun N-terminal kinase (JNK) pathway is implicated in ICAM-1 expression. nih.govkoreascience.kr this compound's inhibitory effects are more pronounced on the NF-κB pathway, which appears to be the central regulator of both VCAM-1 and ICAM-1 in this context. nih.gov
The table below summarizes the key findings from a study investigating the effects of this compound on adhesion molecule expression in LPS-stimulated HUVECs.
Table 1: Effect of this compound on Adhesion Molecule Expression and Monocyte Adhesion
| Experimental Condition | Target Molecule/Process | Observation | Implied Mechanism |
|---|---|---|---|
| LPS-stimulated HUVECs | VCAM-1 Expression | Increased | Activation of NF-κB, p38 MAPK, and PI3-kinase pathways |
| LPS-stimulated HUVECs + this compound | VCAM-1 Expression | Concentration-dependent inhibition | Inhibition of NF-κB pathway |
| LPS-stimulated HUVECs | ICAM-1 Expression | Increased | Activation of NF-κB and JNK pathways |
| LPS-stimulated HUVECs + this compound | ICAM-1 Expression | Concentration-dependent inhibition | Inhibition of NF-κB pathway |
| LPS-stimulated HUVECs | THP-1 Monocyte Adhesion | Increased | Upregulation of VCAM-1 and ICAM-1 |
These findings highlight a significant mechanism by which this compound may exert vascular protective effects by inhibiting leukocyte adhesion to the vascular wall, thereby mitigating vascular inflammatory diseases. nih.govnih.gov
Structure Activity Relationship Sar Studies of 20 S Ginsenoside Rg2
Stereoisomeric Activity Comparisons (20(S) vs. 20(R) Forms)
Ginsenoside Rg2 exists as two primary stereoisomers, or epimers, distinguished by the spatial orientation of the hydroxyl group at the C-20 position of the dammarane skeleton: 20(S)-Ginsenoside Rg2 and 20(R)-Ginsenoside Rg2. nih.gov The 20(S) form is the naturally occurring isomer in ginseng, while the 20(R) form can be produced during processing, such as steaming. mdpi.comresearchgate.net Research consistently demonstrates that this seemingly minor structural difference can lead to significant variations in biological and pharmacological activities.
The difference in activity between the 20(S) and 20(R) epimers is particularly evident in antioxidant and enzyme inhibition assays.
In a study on human epidermal keratinocytes exposed to UV-B radiation, only the 20(S)-Rg2 epimer demonstrated protective properties against oxidative stress. nih.gov Specifically, 20(S)-Rg2 was able to reduce the elevation of intracellular reactive oxygen species (ROS), whereas 20(R)-Rg2 showed no such effect. nih.gov Furthermore, 20(S)-Rg2 significantly increased the levels of total glutathione (B108866) (GSH) and the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD), which were reduced by UV-B exposure. nih.gov The 20(R) form did not produce these effects. nih.gov
The stereoisomers also exhibit distinct behaviors as enzyme inhibitors. In studies of aldose reductase (AR), an enzyme implicated in diabetic complications, both epimers of Rg2 showed inhibitory activity, but their potency and mechanism differed.
| Compound | IC₅₀ (µM) | Inhibition Mode | Inhibition Constant (Kic, µM) |
|---|---|---|---|
| This compound | 15.67 ± 1.05 | Mixed | 10.77 |
| 20(R)-Ginsenoside Rg2 | 13.66 ± 0.99 | Non-competitive | 11.67 |
As shown in the table, 20(R)-Ginsenoside Rg2 had a slightly lower IC₅₀ value against HRAR, indicating marginally higher potency. nih.gov However, their modes of inhibition were different; the 20(S) form acted as a mixed inhibitor, while the 20(R) form was a non-competitive inhibitor. nih.gov
The neuroprotective effects of Ginsenoside Rg2 also show stereospecificity, although the superior epimer can vary depending on the specific condition being modeled. In an in vitro model of cerebral ischemia-reperfusion injury, pretreatment with both 20(S)-Rg2 and 20(R)-Rg2 improved cell activity. nih.gov However, further analysis revealed that the anti-ischemia-reperfusion injury effect of 20(R)-Rg2 was superior to that of 20(S)-Rg2. nih.gov Conversely, another study found that in inducing neurite outgrowth in PC-12 cells, the C-20 stereochemistry did not seem to play a significant role, with both forms exerting similar effects. nih.gov In the context of anti-inflammatory activity in microglia, studies on the related ginsenoside Rh1 showed that the S-epimer had a more significant inhibitory effect on inflammatory factors than the R-epimer. mdpi.com
Influence of Sugar Moieties and Aglycone Structure
The biological activity of this compound is not solely determined by its C-20 stereochemistry but is also heavily influenced by its glycosylation pattern and the structure of its aglycone (the non-sugar part). This compound is a protopanaxatriol (B1242838) (PPT)-type ginsenoside, meaning its aglycone has hydroxyl groups at positions C-3, C-12, and C-6. nih.govmdpi.com Its sugar moiety, a rhamnopyranosyl-(1->2)-glucopyranose, is attached at the C-6 position. nih.gov
The position of these sugar attachments is critical. Studies on the inhibition of the Na+/K+-ATPase enzyme found that ginsenosides (B1230088) with sugar moieties attached only at the C-3 position showed significant inhibitory potency. nih.govnih.gov However, the presence of a sugar at the C-6 position, as seen in all protopanaxatriol ginsenosides including Rg2, completely abolished this inhibitory activity. nih.gov This suggests that the sugar at C-6 creates steric hindrance, preventing the molecule from binding effectively to the enzyme's active site. nih.govnih.gov
The aglycone structure itself is also pivotal. The distinction between protopanaxatriol (PPT) and protopanaxadiol (B1677965) (PPD) aglycones—the latter of which lacks the C-6 hydroxyl group—results in different pharmacological profiles. nih.gov For example, while both ginsenoside Rh1 (a PPT type) and Rh2 (a PPD type) have a single glucose unit, their anticancer effects differ, highlighting the influence of the underlying aglycone. nih.gov
Relationship Between Structural Modifications and Therapeutic Efficacy
Modifying the structure of this compound, either through natural metabolic processes, food processing, or deliberate chemical synthesis, can significantly alter its therapeutic efficacy.
One of the most common modifications is deglycosylation—the removal of sugar units. This often results in less polar, smaller ginsenosides that may have enhanced bioavailability and biological activity. nih.govresearchgate.net During the steaming process used to create red ginseng, the sugar moiety at C-20 is easily hydrolyzed, which can lead to the formation of epimers and other derivatives. researchgate.net this compound can also undergo dehydration at the C-20 position during processing to form other minor ginsenosides such as Rg6 and F4. mdpi.com
Metabolism in the body represents another form of structural modification. A study on the metabolism of this compound by rat liver microsomes found that it could be bioactivated. nih.gov The parent compound was transformed into metabolites that exhibited SIRT1-activating properties, a mechanism associated with anti-aging and longevity. nih.gov
Furthermore, intentional chemical modification of related ginsenosides has shown promise for enhancing therapeutic effects. For instance, modifying ginsenoside Rh2 with different linker molecules (maleimidocaproic acid or maleimidoundecanoic acid) resulted in derivatives with vastly different cytostatic activities against tumor cells, indicating that the length of a modifying spacer arm can be a critical factor in efficacy. nih.gov These findings suggest that similar targeted modifications to the this compound structure could be a viable strategy for developing novel therapeutics with improved potency and specificity.
Analytical Methodologies for 20 S Ginsenoside Rg2 Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the isolation and quantitative analysis of 20(S)-Ginsenoside Rg2 from complex matrices such as herbal extracts and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques, providing the necessary efficiency and resolution to separate it from other structurally similar ginsenosides (B1230088).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely adopted method for the analysis of ginsenosides, including this compound. A key advantage of HPLC is its ability to separate enantiomers, such as this compound and its counterpart, 20(R)-Ginsenoside Rg2.
One established HPLC method utilizes a C18 reversed-phase column for the simultaneous determination of these enantiomers in plasma. nih.gov The separation is typically achieved using a mobile phase consisting of a methanol and aqueous phosphoric acid mixture, with UV detection at 203 nm. nih.gov This method has demonstrated good linearity over a concentration range of 2.0-250 µg/ml, with a limit of detection of 2.0 µg/ml and a limit of quantification of 3.9 µg/ml for this compound. nih.gov
| Parameter | Condition |
|---|---|
| Column | Diamonsil ODS C18 reversed-phase (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Methanol-aq. 4% H3PO4 (65:35, v/v, pH 5.1) |
| Detection | UV at 203 nm |
| Retention Time of this compound | 13.6 min |
| Linear Range | 2.0-250 µg/ml |
| Limit of Detection (LOD) | 2.0 µg/ml |
| Limit of Quantification (LOQ) | 3.9 µg/ml |
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of smaller particle size columns (typically sub-2 µm). UPLC methods have been successfully developed for the simultaneous determination of multiple ginsenosides, including this compound, in various ginseng products. nih.gov
A typical UPLC method for ginsenoside analysis employs a C18 column with a gradient elution system composed of water and acetonitrile. This allows for the effective separation of a large number of ginsenosides within a single run. nih.gov For instance, a validated UPLC method was able to separate 20 different ginsenosides, including this compound, within 31 minutes. Such methods demonstrate excellent linearity, precision, and accuracy, making them suitable for the quality control of fresh and processed ginseng. The enhanced resolution of UPLC is particularly beneficial for separating isomeric compounds like this compound and 20(R)-Ginsenoside Rg2. nih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. When coupled with chromatographic techniques (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.
Triple Quadrupole Mass Spectrometry (QqQ MS) in Multiple Reaction Monitoring (MRM) Mode
Triple quadrupole mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is the gold standard for targeted quantification of ginsenosides due to its high selectivity and sensitivity. nih.gov In MRM analysis, specific precursor-to-product ion transitions are monitored for each analyte. This technique allows for the accurate quantification of this compound even in complex matrices with high background interference.
The optimization of MRM transitions is crucial for achieving the best analytical performance. researchgate.net For ginsenosides, precursor ions are often [M+H]+ or [M+Na]+ in positive ion mode. tandfonline.com The collision energy is then optimized to produce characteristic product ions, ensuring the specificity of the assay. nih.gov This approach has been successfully applied to the simultaneous quantification of multiple ginsenosides in various herbal formulations and biological samples. nih.govmdpi.com
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Profiling
Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique that is exceptionally well-suited for the comprehensive profiling and identification of ginsenosides in complex mixtures. acs.orgscilit.comacs.org Q-TOF/MS provides accurate mass measurements for both precursor and fragment ions, which is invaluable for confirming the elemental composition and elucidating the structure of unknown compounds. acs.orgscilit.comacs.org
Rapid Resolution Liquid Chromatography (RRLC) coupled with Q-TOF-MS has been utilized to study the chemical transformations of 20(S)-protopanaxatriol-type ginsenosides, including this compound. acs.orgscilit.comacs.org This method allows for the identification of various transformation products by comparing retention times, accurate mass data, and fragmentation patterns. acs.orgscilit.comacs.org The high sensitivity and mass accuracy of Q-TOF/MS make it a powerful tool for in-depth chemical characterization and metabolomics studies of ginseng. mdpi.com
| Compound | Retention Time (min) | [M+HCOO]− (m/z) | Molecular Formula | MS/MS Fragments (m/z) |
|---|---|---|---|---|
| This compound | - | 829.4939 | C42H72O13 | 783, 621, 459 |
| Product 1 | - | 683.4365 | C36H62O9 | 621, 459, 441 |
| Product 4 | - | 683.4365 | C36H62O9 | 621, 459, 441 |
| Product 5 | - | 683.4365 | C36H62O9 | 621, 459, 441 |
| Product 7 | - | 521.3837 | C30H52O5 | 459, 441 |
| Product 8 | - | 521.3837 | C30H52O5 | 459, 441 |
Electrospray Ionization (ESI) Techniques
Electrospray ionization is the most common ionization source used in the mass spectrometric analysis of ginsenosides. mdpi.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or adduct ions such as [M+Na]+ in positive ion mode, and deprotonated molecules [M-H]− in negative ion mode, with minimal fragmentation. rsc.orgsemanticscholar.org This allows for the straightforward determination of the molecular weight of this compound and other ginsenosides. rsc.org
Both positive and negative ion ESI-MS have proven useful for the characterization of ginsenosides. rsc.org Negative ion mode can provide information on the molecular mass of the ginsenoside, the aglycone core, and the sequence of sugar residues. rsc.org Positive ion ESI, often with the addition of alkali metals, can also be used for molecular mass determination and to induce characteristic fragmentation patterns upon collision-induced dissociation, aiding in structural elucidation. rsc.org Furthermore, ESI-MS has been employed to differentiate ginsenoside enantiomers by generating and fragmenting silver-ginsenoside complexes, where the intensity of specific fragment ions can distinguish between the 20(S) and 20(R) forms. nih.gov
Method Validation Parameters for Robust Quantification
The robust quantification of this compound in various matrices, such as biological fluids and herbal preparations, necessitates rigorous validation of the analytical methods employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with detectors like Photo Diode Array (PDA) or Mass Spectrometry (MS), are common techniques. Validation ensures that the method is reliable, reproducible, and fit for its intended purpose. Key parameters assessed during validation include linearity, limits of detection and quantification, precision, accuracy, recovery, and stability.
Linearity and Calibration Curve Establishment
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical instrument's response. This is established by analyzing a series of standard solutions of this compound at different known concentrations. The resulting data are used to construct a calibration curve by plotting the instrument response against the concentration. A linear regression analysis is then performed to determine the relationship's linearity, typically assessed by the correlation coefficient (r) or the coefficient of determination (r²).
For the analysis of this compound, methods have demonstrated excellent linearity over specified concentration ranges. For instance, an HPLC method for the simultaneous determination of 20(R) and 20(S)-ginsenoside-Rg2 showed a linear range of 2.0-250 µg/mL. nih.gov In a broader UPLC-PDA method analyzing 30 different ginsenosides, the calibration curves for all compounds, including 20(S)-Rg2, were linear over three orders of magnitude with correlation coefficients greater than 0.999. nih.govresearchgate.net Similarly, another UPLC-HRMS method reported excellent linearity for 25 ginsenosides, with r² values ranging from 0.9924 to 0.9998. semanticscholar.org An HPLC method developed for five protopanaxatriol (B1242838) ginsenosides established a working concentration range for ginsenoside Rg2 from 0.11 to 687.0 mg/L. nih.gov
Table 1: Linearity Data for this compound Quantification
| Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| HPLC-UV | 2.0 - 250 µg/mL | Not Specified | nih.gov |
| UPLC-PDA | Three orders of magnitude | > 0.999 | nih.govresearchgate.net |
| UPLC-HRMS | Not Specified | > 0.9924 | semanticscholar.org |
| HPLC | 0.11 - 687.0 mg/L | Not Specified | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for analyzing samples where this compound may be present in trace amounts. They are typically determined based on the signal-to-noise ratio (S/N) of the instrument's response, commonly at S/N = 3 for LOD and S/N = 10 for LOQ. nih.gov
In an HPLC method for Rg2 enantiomers, the LOD for 20(S)-ginsenoside-Rg2 was 2.0 µg/mL, and the LOQ was 3.9 µg/mL (based on S/N=3:1, which is an unconventional ratio for LOQ). nih.gov A UPLC-PDA method for 30 ginsenosides reported detection limits between 0.4 and 1.7 mg/L. nih.govresearchgate.net A highly sensitive UPLC-HRMS method determined the LOQ for ginsenoside isomers to be in the range of 0.015–1.163 ng/mL and the LOD in the range of 0.003–0.349 ng/mL. semanticscholar.org For the analysis of ginsenosides in rat plasma using LC-MS/MS, the lower limit of quantitation (LLOQ) was between 4.2 and 4.8 ng/mL. nih.gov
Table 2: LOD and LOQ Data for this compound
| Analytical Method | LOD | LOQ/LLOQ | Reference |
|---|---|---|---|
| HPLC-UV | 2.0 µg/mL | 3.9 µg/mL | nih.gov |
| UPLC-PDA | 0.4 - 1.7 mg/L | Not Specified | nih.govresearchgate.net |
| UPLC-HRMS | 0.003 - 0.349 ng/mL | 0.015 - 1.163 ng/mL | semanticscholar.org |
| LC-MS/MS | Not Specified | 4.2 - 4.8 ng/mL | nih.gov |
Precision, Accuracy, and Recovery Assessments
Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over different days). Accuracy is the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration. Recovery assesses the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample to the amount originally added.
For the HPLC analysis of Rg2 enantiomers in rat plasma, the intra-day and inter-day precision (RSD) were found to be ≤1.59% and ≤0.54%, respectively. nih.gov A method for analyzing ginsenoside Rg3 epimers, which is structurally related, reported intra- and inter-day precisions of less than 11.6% and accuracies between 91.7% and 112.2%. nih.gov The mean extraction recovery for 20(S)-ginsenoside-Rg2 from rat plasma was 96.5%. nih.gov Another validated method for 30 ginsenosides demonstrated good accuracy with recovery rates from spiked samples ranging from 89% to 118%. nih.govresearchgate.net In a comprehensive study of 13 ginsenosides in human plasma, the intra- and inter-day accuracy and precision were less than 15%. mdpi.com
Table 3: Precision, Accuracy, and Recovery Data for Ginsenoside Analysis
| Analyte/Method | Precision (RSD %) | Accuracy (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| This compound | Intra-day: ≤1.59, Inter-day: ≤0.54 | Not Specified | 96.5 | nih.gov |
| 20(S)-Ginsenoside Rg3 | Intra- & Inter-day: <11.6 | 91.7 - 112.2 | Not Specified | nih.gov |
| 30 Ginsenosides (incl. Rg2) | Not Specified | Not Specified | 89 - 118 | nih.govresearchgate.net |
| 13 Ginsenosides | < 15 | < 15 | 85.5 - 99.2 (Protein Precipitation) | mdpi.com |
Matrix Effects and Sample Stability Considerations
When analyzing biological samples, the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in mass spectrometry, either suppressing or enhancing the signal. This is known as the matrix effect and must be evaluated to ensure accurate quantification. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution.
Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage) is also a critical validation parameter. In a study analyzing 13 ginsenosides in human plasma, matrix effects for some compounds ranged from 77.0% to 100.1%, while for others it ranged from 7.0% to 92.9%, depending on the extraction method used. mdpi.com The stability of the analytes was confirmed to be less than 15% deviation under various conditions. mdpi.com These considerations are essential for ensuring the integrity of the this compound measurements from the time of sample collection to the final analysis.
Enantiomeric Separation and Analysis Techniques
Ginsenoside Rg2 exists as two stereoisomers, or epimers, at the C-20 position: this compound and 20(R)-Ginsenoside Rg2. Since different stereoisomers can have distinct pharmacological activities and pharmacokinetic profiles, it is often necessary to separate and quantify them individually. nih.gov
The separation of these enantiomers is typically achieved using chiral chromatography or by optimizing reversed-phase liquid chromatography conditions. A simple and reproducible HPLC method has been developed to simultaneously analyze the enantiomers of 20(R)-ginsenoside-Rg2 and 20(S)-ginsenoside-Rg2 in plasma. nih.gov This method successfully achieved separation using a Diamonsil ODS C18 reversed-phase column with a mobile phase of methanol and aqueous 4% H3PO4 (65:35, v/v) at a pH of 5.1, with UV detection at 203 nm. nih.gov Under these conditions, 20(S)-ginsenoside-Rg2 and 20(R)-ginsenoside-Rg2 were well separated, with retention times of 13.6 minutes and 14.5 minutes, respectively. nih.gov
Similarly, methods developed for the separation of other ginsenoside epimers, such as 20(S)- and 20(R)-ginsenoside Rg3, also utilize C18 columns with gradient elution, demonstrating the utility of this stationary phase for resolving such closely related compounds. nih.gov The successful separation of 20(S)-Rg2 and 20(R)-Rg2 is crucial for studying their individual metabolic pathways, potential chiral inversion, and specific biological effects. nih.govresearchgate.net
Derivatization and Analog Synthesis for Enhanced Bioactivity
Design and Synthesis of 20(S)-Ginsenoside Rg2 Derivatives
A notable approach in the derivatization of this compound involves the synthesis of amino acid esters. This strategy is based on the rationale that introducing amino acid moieties can improve the compound's solubility, cell membrane permeability, and specific receptor interactions, potentially leading to enhanced biological effects.
In one study, eight different amino acid ester derivatives of this compound were designed and synthesized to screen for novel agents with anti-hemorrhagic shock properties. nih.gov The synthesis process typically involves esterification reactions at the hydroxyl groups of the sugar moieties or the aglycone backbone of the ginsenoside. The selection of various amino acids allows for the introduction of different physicochemical properties, such as charge, polarity, and steric bulk, into the final derivative. nih.gov
Evaluation of Synthesized Analogs for Specific Pharmacological Effects
Following synthesis, the newly created analogs of this compound undergo rigorous evaluation to determine their pharmacological effects. The primary goal is to identify derivatives with superior activity compared to the parent compound for a specific therapeutic target.
For instance, the eight synthesized amino acid ester derivatives of Rg2 were evaluated for their anti-hypoxia and anti-shock activities. nih.gov The screening process began with an in vitro model using H9c2 cells damaged by hypoxia. Among the synthesized compounds, one derivative, referred to as D1, demonstrated exceptional anti-hypoxia activity by significantly promoting the survival rate of these cells. nih.gov
Further in vivo testing in a rat model of hemorrhagic shock revealed that derivative D1 improved key physiological indicators. nih.gov Treatment with D1 led to better regulation of blood pressure and heart rate, improvements in lactate (B86563) levels and acid-base balance, and a reduction in oxidative stress and inflammatory damage associated with hemorrhagic shock. nih.gov These findings identified derivative D1 as a promising candidate for further development as an anti-shock agent. nih.gov
Below is an interactive data table summarizing the evaluation of selected this compound derivatives.
| Derivative | Modification | Key Pharmacological Effect | Experimental Model | Finding |
| Derivative 1 (D1) | Amino Acid Ester | Anti-hypoxia, Anti-hemorrhagic shock | Hypoxia-damaged H9c2 cells; Rat model of hemorrhagic shock | Exhibited excellent anti-hypoxia activity and improved physiological indicators in rats. nih.gov |
| Other Derivatives | Amino Acid Esters | Anti-hypoxia, Anti-hemorrhagic shock | Hypoxia-damaged H9c2 cells; Rat model of hemorrhagic shock | Showed varying degrees of activity, with D1 being the most potent. nih.gov |
Structure-Activity Relationship Investigations of Derivatized Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the this compound derivatives influence their biological activity. These investigations provide insights that guide the design of future analogs with even greater potency and selectivity.
Key structural aspects that influence the activity of ginsenoside derivatives include:
Stereochemistry at C-20: The spatial orientation of substituents at the C-20 position is a critical determinant of pharmacological activity. Generally, 20(S)-ginsenosides exhibit more potent anti-inflammatory and anti-cancer effects compared to their 20(R)-epimers. mdpi.comnih.gov
Sugar Moieties: The type, number, and linkage of sugar chains attached to the ginsenoside aglycone significantly impact bioactivity. For instance, studies on other ginsenoside derivatives have shown that compounds with two glucose residues can demonstrate superior anti-aging activity compared to those with glucose-rhamnose residues. nih.gov While this compound and its 20(R) enantiomer were found to be ineffective in protecting cardiomyocytes from hypoxia/reoxygenation-induced apoptosis, other ginsenosides (B1230088) with different sugar configurations, like (20S)-Ginsenoside Rh1, showed cardioprotective properties. nih.gov
Double Bond Position: For dehydrated ginsenoside derivatives, the position of the double bond in the side chain at C-20 is significant. Some studies indicate that ginsenosides with a double bond at the C-20(21) position have greater anti-cancer activity than those with a bond at C-20(22). mdpi.com Conversely, for anti-aging effects, derivatives with a double bond at Δ20(22) have been reported to be more effective than those with a bond at Δ20(21). nih.gov
These SAR investigations underscore that even subtle modifications to the this compound structure can lead to profound changes in its pharmacological profile.
常见问题
Q. What analytical methods are recommended for identifying and quantifying 20(S)-Ginsenoside Rg2 in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection at 203 nm using an acetonitrile-water gradient is a standard method for quantification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to distinguish stereoisomers like 20(S)- vs. 20(R)-forms . For reproducibility, ensure calibration with reference standards of ≥98% purity, validated via triplicate runs.
Q. What are the primary pharmacological mechanisms of this compound in preclinical models?
this compound exerts cardioprotective effects via SIRT1 activation, reducing oxidative stress (e.g., lowering malondialdehyde, MDA) and inflammation (e.g., suppressing IL-1β, TNF-α). It enhances antioxidant enzymes (SOD, CAT, GSH-PX) and inhibits apoptosis by modulating Bcl-2/Bax ratios and caspase-3/9 activation . For mechanistic validation, combine knockout/knockdown models (e.g., SIRT1 inhibitors like EX527) with dose-response studies (e.g., 10–20 mg/kg in rodents) .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy in ischemia-reperfusion injury?
- Model Selection : Use rodent myocardial ischemia/reperfusion (MI/R) models with 30 min ischemia followed by 72 h reperfusion.
- Dosage : Administer this compound (e.g., 20 mg/kg, intragastric) pre- or post-ischemia, with controls (e.g., vehicle or SIRT1 inhibitor EX527) .
- Endpoints : Measure cardiac function (LVEF, LVFS via echocardiography), infarct size (TTC staining), and biomarkers (CK-MB, LDH). Include oxidative stress (SOD, MDA) and inflammatory markers (IL-6, TNF-α) .
Q. How can contradictory data on this compound’s signaling pathways be resolved?
If conflicting results arise (e.g., SIRT1-dependent vs. independent effects), employ:
- Pharmacological Antagonists : Co-administer EX527 (5 mg/kg) to isolate SIRT1-mediated pathways .
- Multi-Omics Approaches : Transcriptomics/proteomics to identify alternative pathways (e.g., Nrf2 or NF-κB crosstalk).
- Dose-Response Curves : Test subtherapeutic to supratherapeutic doses to identify off-target effects .
Q. What strategies are effective for studying synergistic interactions between this compound and other cardioprotective agents?
- Combination Therapy : Pair with antioxidants (e.g., resveratrol) or anti-inflammatory drugs (e.g., statins).
- Experimental Design : Use factorial ANOVA to assess additive/synergistic effects. Monitor combinatorial toxicity via ALT/AST levels .
- Mechanistic Overlap : Validate shared pathways (e.g., SIRT1 activation) via co-inhibition studies .
Q. How should researchers evaluate apoptosis modulation by this compound in cell culture models?
- Assays : Use TUNEL staining for DNA fragmentation and flow cytometry (Annexin V/PI) for early/late apoptosis.
- Molecular Targets : Quantify Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) via Western blot. Normalize to housekeeping genes (e.g., GAPDH) .
- Controls : Include H₂O₂-induced oxidative stress models and caspase inhibitors (e.g., Z-VAD-FMK) .
Q. What quality control measures are critical for this compound in long-term studies?
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Purity Checks : Reassess via HPLC every 6 months; discard if purity drops below 95%.
- Solubility : Use polar solvents (methanol/water) and avoid ether/benzene to maintain stability .
Methodological & Translational Questions
Q. How can researchers confirm the specificity of this compound for SIRT1 in mechanistic studies?
Q. What methodologies are recommended for analyzing cytokine profiles in this compound-treated inflammatory models?
Q. How can translational challenges in applying this compound to clinical trials be addressed?
- Pharmacokinetics : Conduct ADME studies to optimize bioavailability (e.g., nanoformulations for poor solubility).
- Toxicity Screening : Perform GLP-compliant acute/chronic toxicity tests in multiple species .
- Biomarker Validation : Identify surrogate endpoints (e.g., plasma SIRT1 levels) for early efficacy signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
